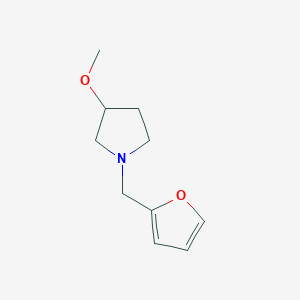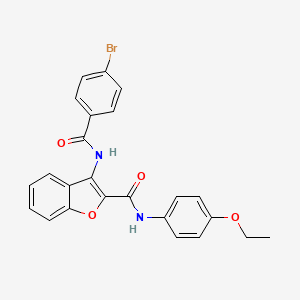
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research into 3-benzyl-substituted-4(3H)-quinazolinones, a category that includes structures similar to the compound , has demonstrated significant antitumor activity. These compounds were found to be more potent than the positive control 5-FU in inhibiting the growth of cancer cell lines, highlighting their potential as broad-spectrum antitumor agents. Molecular docking studies also support their mode of action, suggesting inhibition of key enzymes like EGFR-TK and B-RAF kinase, which are critical in cancer cell proliferation (Al-Suwaidan et al., 2016).
Antimicrobial Activities
Compounds with structures incorporating elements of the specified chemical have shown antimicrobial activities. The synthesis and evaluation of novel 1,2,4-triazole derivatives revealed that some compounds possess good or moderate activities against test microorganisms, indicating the potential use of these compounds in antimicrobial therapies (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Activities
The synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has been reported, with evaluations indicating potent analgesic and anti-inflammatory activities. This research suggests that the cyclization of certain groups within the compound structure can lead to novel derivatives with significant therapeutic effects (Dewangan et al., 2016).
Chemotherapeutic Agents
Design and synthesis efforts focusing on hydrazone and oxadiazole derivatives, starting from 3-methoxyphenol, have yielded compounds with notable antimicrobial and antiproliferative activity against human tumor cell lines. Among these, specific derivatives have shown high inhibitory activity, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzohydrazide with ethyl acetoacetate to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate. This intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid and benzyl bromide to form the final product.", "Starting Materials": [ "4-methoxybenzohydrazide", "ethyl acetoacetate", "2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid", "benzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic acid to form 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate.", "Step 2: Reaction of 3-(4-methoxyphenyl)-5-methyl-1,2,4-oxadiazol-3-yl)ethyl acetate with 2,4-dioxo-3,4-dihydroquinazoline-1-acetic acid in the presence of triethylamine to form the intermediate.", "Step 3: Reaction of the intermediate with benzyl bromide in the presence of potassium carbonate to form the final product, N-benzyl-2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide." ] } | |
CAS RN |
894930-05-3 |
Molecular Formula |
C27H23N5O5 |
Molecular Weight |
497.511 |
IUPAC Name |
N-benzyl-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C27H23N5O5/c1-36-20-13-11-19(12-14-20)25-29-24(37-30-25)17-32-26(34)21-9-5-6-10-22(21)31(27(32)35)16-23(33)28-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,28,33) |
InChI Key |
MDANKHKRSBCXQO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)
methanone](/img/structure/B2545867.png)

![4-bromo-1-(4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B2545869.png)

![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)